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Compound of Interest

Compound Name: Mitiglinide (calcium hydrate)

Cat. No.: B14795859

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of mitiglinide, a rapid-acting insulin
secretagogue, and its role in the management of postprandial hyperglycemia, a key therapeutic
target in type 2 diabetes mellitus.

Core Mechanism of Action

Mitiglinide belongs to the meglitinide class of oral hypoglycemic agents. Its primary mechanism
involves the stimulation of insulin secretion from pancreatic (3-cells in a glucose-dependent
manner. This action is mediated through the inhibition of ATP-sensitive potassium (K-ATP)
channels in the B-cell membrane.[1][2][3]

The K-ATP channel is a hetero-octameric complex composed of four pore-forming Kir6.2
subunits and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[1][4] Mitiglinide exhibits
a high affinity and selectivity for the SUR1 subunit of the pancreatic (-cell K-ATP channel.[1][4]

The binding of mitiglinide to the SUR1 subunit leads to the closure of the K-ATP channel. This
inhibition of potassium efflux results in the depolarization of the (3-cell membrane. The
subsequent depolarization activates voltage-gated calcium channels, leading to an influx of
calcium ions. The rise in intracellular calcium concentration triggers the exocytosis of insulin-
containing granules, resulting in a rapid and short-lived burst of insulin secretion.[1][3] This
rapid onset and short duration of action make mitiglinide particularly effective in controlling
post-meal glucose excursions.[2][5]
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Signaling Pathway of Mitiglinide Action

The signaling cascade initiated by mitiglinide in pancreatic (-cells is depicted below.
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Caption: Mitiglinide's signaling pathway in pancreatic (3-cells.
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Quantitative Data

The following tables summarize key quantitative data related to mitiglinide's pharmacokinetics,
pharmacodynamics, and clinical efficacy.

Table 1. Pharmacokinetic Parameters of Mitiglinide in Healthy Adults

Parameter Value Reference

Time to Maximum

. 0.23 - 0.28 hours [3]

Concentration (Tmax)

~0.5 -1 hour [3]
Terminal Elimination Half-life

~1.2 hours [3]
(tv2)

1.69 + 0.16 hours [6]
Apparent Clearance (CL/F) 7.80+£1.84L/h [6]

Data are presented for single oral doses ranging from 5 mg to 20 mg.

Table 2: In Vitro Activity of Mitiglinide

Parameter Substrate/Channel Value Reference

Kir6.2/SUR1 (High-

ICs0 L 4 nM [1]1[4]
affinity site)

ICso0 Kir6.2/SUR2A 3 UM [1][4]

ICso0 Kir6.2/SUR2B 5 pM [1][4]

ICso0 values represent the concentration required for 50% inhibition.

Table 3: Clinical Efficacy of Mitiglinide in Patients with Type 2 Diabetes | Study Parameter |
Mitiglinide Treatment | Comparator/Control | Outcome | Reference | | :--- | === | === | === | i | |
Postprandial Glucose (PPG) | | PPG Reduction (30-90 min post-meal) | Mitiglinide + Voglibose |
Mitiglinide alone or Voglibose alone | Significantly greater reduction with combination |[7] | |
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AUC >140 mg/dL (3h post-breakfast) | 4812 + 4219 mg/dL-min | Sitagliptin: 7807 + 6391
mg/dL-min | Significantly lower with mitiglinide (p=0.042) |[8] | | AUC >140 mg/dL (3h post-
lunch) | 5658 + 5856 mg/dL-min | Sitagliptin: 8492 + 7161 mg/dL-min | Significantly lower with
mitiglinide (p=0.050) |[8] | | Pre-lunch Glucose | 116 + 26 mg/dL | Sitagliptin: 131 + 34 mg/dL |
Significantly lower with mitiglinide (p=0.022) |[8] | | Glycated Hemoglobin (HbAlc) | | HbAlc
Reduction | Modest decrease | Placebo | - |[5] | | Glycemic Variability | | 24-h Glycemic
Fluctuation (Total Area) | Mitiglinide + Sitagliptin + Insulin Glargine | Sitagliptin + Insulin
Glargine | Significantly reduced with mitiglinide add-on (p=0.04) [[9][10] | | Mean Amplitude of
Glycemic Excursions | Mitiglinide + Sitagliptin + Insulin Glargine | Sitagliptin + Insulin Glargine |
Significantly reduced with mitiglinide add-on (p=0.03) [[9][10] | | Time in Hyperglycemia |
Mitiglinide + Sitagliptin + Insulin Glargine | Sitagliptin + Insulin Glargine | Significantly reduced
with mitiglinide add-on (p=0.02) |[9][10] | AUC: Area Under the Curve. Data are presented as
mean = standard deviation where available.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below
are generalized protocols for key experiments used to characterize the effects of mitiglinide.

4.1. Electrophysiological Analysis of K-ATP Channel Inhibition (Patch-Clamp)

This protocol outlines the inside-out patch-clamp technique to measure the effect of mitiglinide
on K-ATP channels expressed in a host cell line (e.g., Xenopus oocytes or HEK293 cells).

o Cell Preparation: Co-express Kir6.2 and SUR1 subunits in the chosen cell line.
e Pipette Solution (Intracellular): (in mM) 140 KCI, 10 HEPES, 1 EGTA, pH 7.4 with KOH.
¢ Bath Solution (Extracellular): (in mM) 140 KCI, 10 HEPES, 1 EGTA, pH 7.4 with KOH.
» Procedure:
o Form a high-resistance seal (giga-seal) between the patch pipette and the cell membrane.

o Excise the membrane patch to achieve the inside-out configuration, exposing the
intracellular side of the membrane to the bath solution.
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Record baseline K-ATP channel activity at a holding potential of -60 mV.

[e]

Perfuse the bath with solutions containing varying concentrations of mitiglinide (e.g., from
1 nMto 10 pM).

o

o

Record channel activity at each concentration to determine the dose-dependent inhibition.

Calculate the ICso value by fitting the concentration-response data to the Hill equation.

[¢]
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Isolate Pancreatic Islets
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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